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Compound of Interest

Compound Name: 4-Hepten-1-ol

Cat. No.: B3254830

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the cis
((Z2)-4-Hepten-1-ol) and trans ((E)-4-Hepten-1-ol) isomers of 4-Hepten-1-ol, a key aliphatic
alcohol. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data to facilitate its identification and characterization in research
and development settings.

Molecular Structure

The structural formula of 4-Hepten-1-ol is C7H140, with a molecular weight of approximately
114.19 g/mol .[1][2] The molecule contains a seven-carbon chain with a double bond between
carbons 4 and 5, and a primary alcohol group at position 1.
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(2)-4-Hepten-1-ol Structure
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(E)-4-Hepten-1-ol Structure

Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of 4-Hepten-
1-ol.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy provides information about the chemical environment of
hydrogen atoms in a molecule.

Table 1. tH NMR Chemical Shifts (d) for (Z)-4-Hepten-1-ol
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Assignment Chemical Shift (ppm)
Olefinic H (H-4, H-5) 5.49, 5.34

-CH2-OH (H-1) 3.620

Allylic H (H-3) 2.102

Allylic H (H-6) 2.047

-CH2- (H-2) 1.620

-CH2-CHs (H-7) 2.72

-CHs (H-8) 0.959

Note: Data obtained from ChemicalBook for a spectrum recorded at 399.65 MHz in CDCls.

Coupling constant data was not available.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides information about the different carbon
environments in a molecule. While specific peak assignments for 4-Hepten-1-ol are not readily
available in public databases, general chemical shift ranges can be predicted.

Table 2: Predicted 33C NMR Chemical Shifts for 4-Hepten-1-ol

Carbon Environment Predicted Chemical Shift (ppm)
-CHs 10-20

-CH:- (aliphatic) 20 -40

-CH2-OH 60 - 70

=CH- (alkene) 120 - 140

Note: These are approximate ranges. The specific chemical shifts will differ between the (E)

and (Z) isomers.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on their characteristic vibrational frequencies.

Table 3: Key IR Absorptions for 4-Hepten-1-ol

Functional Group Wavenumber (cm~—?) Description

Characteristic of the alcohol

O-H stretch ~3300 (broad)
hydroxyl group.

C-H stretch (sp?) ~2850-2960 Aliphatic C-H bonds.
Alkene double bond. The
intensity is typically weak for

C=C stretch ~1650 y. P y.
symmetrically substituted
alkenes.

C-O stretch ~1050 Primary alcohol C-O bond.

Note: FTIR spectra for (Z)-4-Hepten-1-ol are noted as available from Bio-Rad
Laboratories/Alfa Aesar, though a detailed peak list is not publicly accessible.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and structure. The NIST WebBook
provides mass spectral data for 4-Hepten-1-ol (isomer not specified).[3][4]

Table 4: Major Fragments in the Electron lonization Mass Spectrum of 4-Hepten-1-ol
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miz Possible Fragment
114 [M]* (Molecular lon)
96 [M - H20]*

81 [M - H20 - CHs]*

67 [CsH7]*

55 [CaH7]*

a1 [CsHs]*

Note: The fragmentation pattern can vary slightly between the (E) and (Z) isomers. GC-MS
data is available from the NIST Mass Spectrometry Data Center for both isomers.[1][2]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of 4-Hepten-1-ol are not widely
published. The following are general methodologies applicable to the acquisition of NMR, IR,
and MS spectra for alkenols.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified 4-Hepten-1-ol isomer is
dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard
for chemical shift referencing (& = 0.00 ppm).

e Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a
spectrum with single lines for each unique carbon. A wider spectral width (e.g., 200-220
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ppm) is required. Due to the low natural abundance of 13C, a larger number of scans and a
longer acquisition time are necessary. Techniques like DEPT (Distortionless Enhancement
by Polarization Transfer) can be used to differentiate between CH, CHz2, and CHs groups.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 4-Hepten-1-ol, the spectrum can be obtained

neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively,
an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample

is placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm~1). A
background spectrum of the empty salt plates or ATR crystal is recorded first and
automatically subtracted from the sample spectrum. A number of scans (e.g., 16 or 32) are
co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 4-Hepten-1-ol, Gas Chromatography-
Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas
chromatograph, where it is vaporized and separated from other components. The separated
compound then enters the mass spectrometer.

lonization: Electron lonization (El) is a standard method where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the structural elucidation of an unknown
compound like 4-Hepten-1-ol using a combination of spectroscopic techniques.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Analysis of 4-Hepten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3254830#4-hepten-1-ol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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